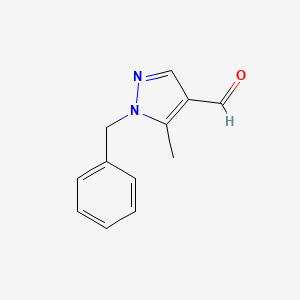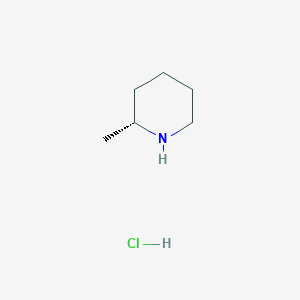
9-(trifluoromethyl)-9H-fluorene
Descripción general
Descripción
9-(Trifluoromethyl)-9H-fluorene is an organic compound characterized by the presence of a trifluoromethyl group attached to the fluorene backbone. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(trifluoromethyl)-9H-fluorene typically involves the introduction of the trifluoromethyl group into the fluorene structure. One common method is the trifluoromethylation of fluorene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride. This reaction is often carried out under mild conditions, such as room temperature, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and environmentally friendly reagents to generate the trifluoromethyl group on demand. The use of flow chemistry platforms allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-(Trifluoromethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the fluorene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various functionalized fluorene compounds .
Aplicaciones Científicas De Investigación
9-(Trifluoromethyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 9-(trifluoromethyl)-9H-fluorene is largely influenced by the trifluoromethyl group’s electron-withdrawing nature. This group can modulate the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with enzymes, receptors, and other proteins, altering their function and leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application .
Comparación Con Compuestos Similares
Fluorene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
9-Fluorenone: Contains a carbonyl group instead of the trifluoromethyl group, leading to distinct chemical behavior.
Trifluoromethylbenzene: Shares the trifluoromethyl group but has a simpler aromatic structure.
Uniqueness: 9-(Trifluoromethyl)-9H-fluorene is unique due to the combination of the fluorene backbone and the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .
Propiedades
IUPAC Name |
9-(trifluoromethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3/c15-14(16,17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTRHIDLJVIYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)




![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)







